molecular formula C10H19NOSSi B8350533 4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole CAS No. 875548-61-1

4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]thiazole

Cat. No. B8350533
M. Wt: 229.42 g/mol
InChI Key: NUCBALCOZQJHMR-UHFFFAOYSA-N
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Patent
US07078403B1

Procedure details

A suspension of sodium hydride (60%, 135 mg, 3.4 mmol) and 1-(6-methyl-3-pyridazinyl)-4-(2-hydroxyethyl)-piperidine (250 mg, 1.1 mmol) in dimethoxyethane (DME; 4 ml) was stirred at room temperature for 2 hr. A solution of 2-chloro-4-t-butyldimethylsilyloxymethylthiazole (385 mg, 1.46 mmol) in DME (1 ml) was added and the mixture stirred at reflux under argon for 5 hr then at room temperature overnight. The mixture was diluted with ether, filtered and then concentrated. The residue was chromatographed on silica gel (25 g; eluent 30%-50% ethyl acetate/hexane) to give 2-1 -(6-methyl-3-pyridazinyl)-4-piperidinylethyl-1-oxy)-4t-butyldimethylsilyloxymethylthiazole (274 mg, 54%), 1H nmr, 0.11 (s, 6H), 0.94 (s, 9H), 1.3-1.87 (m, 7H), 2.58 (s, 3H), 2.93 (t, 2H), 4.31-4.35 (m, 2H), 4.48 (t, 2H), 4,64 (s, 2H), 6.51 (s, 1H), 6.93 (d, 1H), 7.11 (d, 1H).
Quantity
135 mg
Type
reactant
Reaction Step One
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Name
2-chloro-4-t-butyldimethylsilyloxymethylthiazole
Quantity
385 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].CC1N=NC(N2CCC(CCO)CC2)=CC=1.Cl[C:20]1[S:21][CH:22]=[C:23]([CH2:25][O:26][Si:27]([C:30]([CH3:33])([CH3:32])[CH3:31])([CH3:29])[CH3:28])[N:24]=1>C(COC)OC.CCOCC>[Si:27]([O:26][CH2:25][C:23]1[N:24]=[CH:20][S:21][CH:22]=1)([C:30]([CH3:33])([CH3:31])[CH3:32])([CH3:28])[CH3:29] |f:0.1|

Inputs

Step One
Name
Quantity
135 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
250 mg
Type
reactant
Smiles
CC1=CC=C(N=N1)N1CCC(CC1)CCO
Name
Quantity
4 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
2-chloro-4-t-butyldimethylsilyloxymethylthiazole
Quantity
385 mg
Type
reactant
Smiles
ClC=1SC=C(N1)CO[Si](C)(C)C(C)(C)C
Name
Quantity
1 mL
Type
solvent
Smiles
C(OC)COC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon for 5 hr
Duration
5 h
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (25 g; eluent 30%-50% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC=1N=CSC1
Measurements
Type Value Analysis
AMOUNT: MASS 274 mg
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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